1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium ion linked to a phenylazo group through a hexyl chain, with a dodecyloxy substituent on the phenyl ring. The presence of the diazenyl group (N=N) imparts interesting photochemical properties, making it a subject of interest in materials science and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide typically involves multiple steps:
Synthesis of 4-(dodecyloxy)aniline: This step involves the reaction of dodecyl bromide with aniline in the presence of a base such as potassium carbonate.
Diazotization: The 4-(dodecyloxy)aniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 4-hydroxyphenylhexyl ether to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with pyridine and bromine to form the pyridinium bromide salt
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different salts
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Sodium hydroxide or sodium acetate in aqueous or alcoholic solution
Major Products
Oxidation: Cleavage products of the azo bond, typically forming phenols and nitroso compounds.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various salts depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique photochemical properties
Wirkmechanismus
The mechanism of action of 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide involves the absorption of light, leading to the isomerization of the azo group from the trans to the cis configuration. This photoisomerization can induce changes in the molecular structure and properties, making it useful in applications such as molecular switches and sensors. The compound can also interact with biological molecules, generating reactive oxygen species that can damage cellular components, which is the basis for its use in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dodecyloxy)phenylazo compounds: These compounds share the dodecyloxy and phenylazo groups but differ in the substituents on the phenyl ring.
Pyridinium salts: Compounds with a pyridinium ion but different substituents on the nitrogen atom.
Azobenzene derivatives: Compounds with the azobenzene core structure but varying alkyl or aryl substituents
Uniqueness
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide is unique due to its combination of a pyridinium ion, a phenylazo group, and a dodecyloxy substituent.
Eigenschaften
CAS-Nummer |
866038-26-8 |
---|---|
Molekularformel |
C35H50BrN3O2 |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
(4-dodecoxyphenyl)-[4-(6-pyridin-1-ium-1-ylhexoxy)phenyl]diazene;bromide |
InChI |
InChI=1S/C35H50N3O2.BrH/c1-2-3-4-5-6-7-8-9-11-17-30-39-34-23-19-32(20-24-34)36-37-33-21-25-35(26-22-33)40-31-18-12-10-14-27-38-28-15-13-16-29-38;/h13,15-16,19-26,28-29H,2-12,14,17-18,27,30-31H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YKHHBGIJLIZMBW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC[N+]3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.